molecular formula C12H15ClF2N2O2 B6211385 methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride CAS No. 2742659-95-4

methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride

Katalognummer B6211385
CAS-Nummer: 2742659-95-4
Molekulargewicht: 292.7
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride (MDFPB-HCl) is a novel small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). MDFPB-HCl has been used in a variety of scientific research applications, including cell biology, biochemistry, and molecular biology. The compound has also been used in drug discovery and development, as a tool to investigate the mechanism of action of DHODH inhibitors. The purpose of

Wissenschaftliche Forschungsanwendungen

Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride has been used in a variety of scientific research applications, including cell biology, biochemistry, and molecular biology. It has been used to study the mechanism of action of DHODH inhibitors and to investigate the role of DHODH in cell proliferation and differentiation. In addition, methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride has been used to study the effects of inhibitors on the metabolism of pyrimidine nucleotides and to investigate the role of DHODH in apoptosis.

Wirkmechanismus

Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride is an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that catalyzes the oxidation of dihydroorotate to orotate, which is a precursor for the synthesis of pyrimidine nucleotides. methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride binds to the active site of DHODH, preventing the enzyme from catalyzing the oxidation reaction.
Biochemical and Physiological Effects
methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride has been shown to inhibit the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of DHODH by methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride has also been shown to result in decreased cell proliferation and increased apoptosis. In addition, methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride has been shown to reduce the levels of reactive oxygen species (ROS) in cells, suggesting a possible role in antioxidant activity.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride is a potent and specific inhibitor of DHODH, making it an ideal tool for investigating the role of DHODH in various biological processes. However, it is important to note that methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride is not cell-permeable, meaning that it must be added to the cell culture medium in order to be effective. In addition, methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride is not stable in solution and must be stored at -20°C to ensure its effectiveness.

Zukünftige Richtungen

The potential applications of methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride are vast, and there are many potential future directions for research. These include further investigation into the role of DHODH in cell proliferation and differentiation, as well as the development of new inhibitors of DHODH. Additionally, further research into the role of methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride in modulating ROS levels and its potential antioxidant activity could be explored. Finally, studies into the potential therapeutic applications of methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride, such as its potential use in cancer therapy, could be carried out.

Synthesemethoden

Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride is synthesized by the reaction of methyl 2,3-difluoro-4-bromobenzoate (MDFBB) with piperazine in the presence of a base, such as sodium hydroxide. The reaction is carried out in a solvent such as dichloromethane. The product is then purified by recrystallization from dichloromethane. The overall yield of the reaction is typically in the range of 60-70%.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride involves the reaction of 2,3-difluoro-4-(piperazin-1-yl)benzoic acid with methanol and hydrochloric acid to form the methyl ester hydrochloride salt.", "Starting Materials": [ "2,3-difluoro-4-(piperazin-1-yl)benzoic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2,3-difluoro-4-(piperazin-1-yl)benzoic acid in methanol.", "Step 2: Add hydrochloric acid to the solution and stir for several hours at room temperature.", "Step 3: Filter the resulting precipitate and wash with cold methanol.", "Step 4: Dry the product under vacuum to obtain methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride." ] }

CAS-Nummer

2742659-95-4

Produktname

methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride

Molekularformel

C12H15ClF2N2O2

Molekulargewicht

292.7

Reinheit

0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.